molecular formula C7H12ClF2N B13503506 8,8-Difluoro-5-azaspiro[3.4]octane hydrochloride

8,8-Difluoro-5-azaspiro[3.4]octane hydrochloride

Katalognummer: B13503506
Molekulargewicht: 183.63 g/mol
InChI-Schlüssel: QOSUWCXEDOZKIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8,8-Difluoro-5-azaspiro[3.4]octane hydrochloride is a chemical compound with the molecular formula C8H14ClF2N. It is characterized by its unique spirocyclic structure, which includes a nitrogen atom and two fluorine atoms.

Vorbereitungsmethoden

The synthesis of 8,8-Difluoro-5-azaspiro[3.4]octane hydrochloride involves several steps. One common synthetic route includes the reaction of a suitable precursor with fluorinating agents under controlled conditions. The reaction typically requires specific temperatures and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Analyse Chemischer Reaktionen

8,8-Difluoro-5-azaspiro[3.4]octane hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.

Wissenschaftliche Forschungsanwendungen

8,8-Difluoro-5-azaspiro[3.4]octane hydrochloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 8,8-Difluoro-5-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

8,8-Difluoro-5-azaspiro[3.4]octane hydrochloride can be compared with other spirocyclic compounds, such as:

  • 8-Azaspiro[3.5]nonane hydrochloride
  • 8,8-Difluoro-5-azaspiro[4.4]decane hydrochloride
  • 8,8-Difluoro-5-azaspiro[3.3]heptane hydrochloride

The unique spirocyclic structure of this compound, along with the presence of fluorine atoms, makes it particularly interesting for research and development in various fields .

Eigenschaften

Molekularformel

C7H12ClF2N

Molekulargewicht

183.63 g/mol

IUPAC-Name

8,8-difluoro-5-azaspiro[3.4]octane;hydrochloride

InChI

InChI=1S/C7H11F2N.ClH/c8-7(9)4-5-10-6(7)2-1-3-6;/h10H,1-5H2;1H

InChI-Schlüssel

QOSUWCXEDOZKIJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C1)C(CCN2)(F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.